

Introduction: The Significance of Chirality

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Aminooctane

Cat. No.: B1586110

[Get Quote](#)

(R)-2-Aminooctane, with the CAS number 34566-05-7, is an organic compound whose significance lies in its stereochemistry.^{[1][2]} As a chiral molecule, it exists as one of two non-superimposable mirror images, or enantiomers. This "handedness" is fundamentally important in pharmaceutical sciences, as biological systems like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.^[3] **(R)-2-Aminooctane** is a valuable chiral intermediate used in the synthesis of single-enantiomer drugs and other biologically active compounds.^{[3][4]}

Physicochemical & Stereochemical Profile

The distinct three-dimensional arrangement of atoms in **(R)-2-Aminooctane** dictates its interactions and properties. According to the Cahn-Ingold-Prelog priority rules, with the lowest priority group (the hydrogen on the stereocenter) oriented away from the viewer, the sequence from the amine group (-NH₂) to the hexyl group to the methyl group follows a clockwise direction, conferring the (R) designation.^[3]

Table 1: Physicochemical Properties of **(R)-2-Aminooctane**

Property	Value	Source(s)
CAS Number	34566-05-7	[1][2][5]
Molecular Formula	C ₈ H ₁₉ N	[1][2][5]
Molecular Weight	129.24 g/mol	[3][5]
Appearance	Colorless liquid	[1][6]
Boiling Point	163-165 °C	[4][6]
Melting Point	< -20 °C	[4][6]
Density	~0.77 g/cm ³	[6][7]
Flash Point	51 °C (123.8 °F)	[5][6]
Solubility	Almost insoluble in water; soluble in organic solvents like ethanol.	[1]
InChI Key	HBXNJMZWGSCPKW- MRVPVSSYSA-N	[3][5]

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric purity is the primary challenge in synthesizing **(R)-2-Aminoocetane**. The choice of synthetic strategy is often a trade-off between cost, scalability, atom economy, and the desired level of enantiomeric excess (ee). Several robust methods have been developed.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate (2-octanone) to direct the stereochemical outcome of a key reaction.^[3] Ellman's auxiliary, (R)-tert-butanesulfinamide, is a common and effective choice.

The causality behind this method lies in steric hindrance. The bulky tert-butylsulfinyl group of the auxiliary shields one face of the N-sulfinyl imine intermediate formed from 2-octanone.^[3]

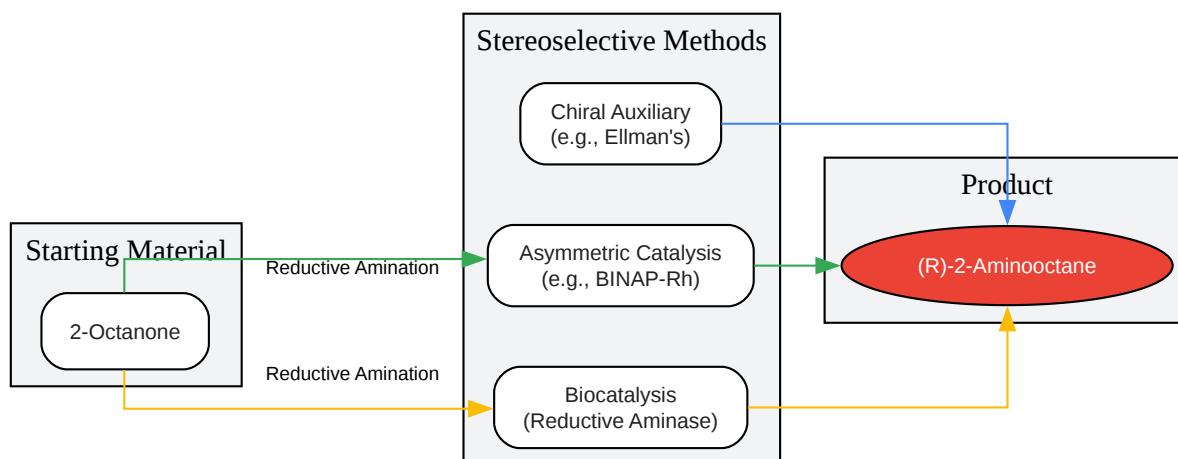
This forces the hydride reducing agent to attack from the less hindered face, leading to a highly diastereoselective reduction. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-amine with high enantiopurity.[3]

Protocol 1: Synthesis via Ellman's Auxiliary

- **Imine Formation:** To a solution of 2-octanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in an anhydrous solvent like THF, add a Lewis acid catalyst such as titanium(IV) ethoxide (5.0 equiv).[8] Heat the reaction mixture (e.g., at 80 °C) until imine formation is complete, as monitored by TLC or LC-MS.[8]
- **Diastereoselective Reduction:** Cool the reaction to a low temperature (e.g., -78 °C or -48 °C). Add a hydride reducing agent (e.g., NaBH4) and stir until the reaction is complete. The choice of reducing agent can influence the diastereomeric ratio.[3]
- **Auxiliary Cleavage:** Quench the reaction carefully. Remove the solvent under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., HCl). Stir until the sulfinyl group is fully cleaved.
- **Work-up and Purification:** Perform a standard aqueous work-up to remove the cleaved auxiliary and other impurities. Purify the final product, **(R)-2-Aminoocetane**, by distillation or column chromatography.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical route by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.[3] Direct asymmetric reductive amination (DARA) of 2-octanone is a powerful one-step method.[3]


This process typically involves a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[3] The chiral environment created by the catalyst-ligand complex forces the hydrogenation of the imine intermediate to occur stereoselectively, yielding the (R)-amine.

Biocatalysis and Enzymatic Resolution

Enzymes offer unparalleled stereoselectivity under mild reaction conditions.

- Reductive Aminases (RedAms): These enzymes can directly convert 2-octanone and an amine source (like ammonia) into **(R)-2-Aminoocetane** with high enantioselectivity, using a cofactor like NADPH.[3]
- Lipase-Mediated Kinetic Resolution: This method starts with a racemic mixture of 2-aminoocetane. An enzyme, such as *Candida antarctica* lipase B (CALB), is used to selectively acylate the (S)-enantiomer.[3] This leaves the desired **(R)-2-Aminoocetane** unreacted. The acylated (S)-enantiomer and the unreacted (R)-amine have different physical properties and can be easily separated.[3]

Diagram 1: Synthetic Pathways to **(R)-2-Aminoocetane**

[Click to download full resolution via product page](#)

Caption: Key synthetic strategies for producing **(R)-2-Aminoocetane**.

Analytical Characterization for Quality Control

Verifying the chemical identity, purity, and, most importantly, the enantiomeric purity of **(R)-2-Aminoocetane** is a critical step.

- Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the definitive methods for determining enantiomeric excess (ee).

[3] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between enantiomers.[3]

Protocol 2: Chiral GC for Enantiomeric Excess (ee) Determination

- Sample Preparation: Prepare a dilute solution of the synthesized **(R)-2-Aminoctane** in a suitable volatile solvent (e.g., hexane or isopropanol).
- Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
- Method Parameters:
 - Injector Temperature: 250 °C
 - Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Detector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen.
- Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will appear as separate peaks.
- Calculation: Calculate the enantiomeric excess using the areas of the two peaks:
 - $ee\ (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$

Applications in Drug Discovery and Synthesis

Chiral amines are indispensable in modern medicinal chemistry.[3] **(R)-2-Aminoctane**'s utility stems from its dual role as both a structural component and a reaction facilitator.

- Chiral Building Block: It serves as a starting material for synthesizing more complex molecules where the stereochemistry at the second position of the octane chain is crucial for biological activity.[\[3\]](#)[\[4\]](#) This is particularly valuable in developing drugs targeting the central nervous system.[\[4\]](#)
- Chiral Resolving Agent: **(R)-2-Aminoocetane** can be used to separate racemic mixtures of acidic compounds.[\[3\]](#) It reacts with the racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization or chromatography.[\[3\]](#)
- Ligand in Asymmetric Catalysis: The amine functionality allows it to act as a ligand for metal catalysts, participating in other asymmetric transformations.[\[1\]](#)

Safety, Handling, and Toxicology

A thorough understanding of the hazards is essential for safe handling. The Safety Data Sheet (SDS) provides critical information.[\[9\]](#)

Table 2: GHS Hazard Classification for **(R)-2-Aminoocetane**

GHS Code	Hazard Statement	Classifications	Source(s)
H226	Flammable liquid and vapour	Flammable Liquid, Cat. 3	[5] [7]
H302	Harmful if swallowed	Acute Toxicity (Oral), Cat. 4	[5] [7]
H314	Causes severe skin burns and eye damage	Skin Corrosion, Cat. 1B	[5] [7]
H400	Very toxic to aquatic life	Aquatic Acute, Cat. 1	[5] [7]

Safe Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][9] Use explosion-proof electrical and lighting equipment.[9]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and faceshield).[1][5][9]
- Storage: Store in a designated flammables area in a tightly closed container under an inert atmosphere.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, remove all contaminated clothing and rinse skin with water.[9] If ingested, rinse mouth, do NOT induce vomiting, and seek immediate medical attention.[9]

While specific metabolic data for **(R)-2-Amino-octane** is not readily available, primary amines of this type are often metabolized in vivo through pathways such as N-acetylation or hydroxylation of the alkyl chain.[10] Studies on similar compounds show that N-acetylation can be a key metabolic route.[10]

```
// Nodes Compound [label="(R)-2-Amino-octane\nHazards", fillcolor="#FBBC05",  
fontcolor="#202124"]; Flammable [label="Flammable (H226)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Corrosive [label="Corrosive (H314)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Toxic [label="Toxic/Harmful (H302)", fillcolor="#F1F3F4",  
fontcolor="#202124"];  
  
Controls [label="Control Measures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Engineering  
[label="Engineering:\nFume Hood,\nVentilation", fillcolor="#FFFFFF", fontcolor="#202124"];  
PPE [label="PPE:\nGoggles, Gloves,\nFace Shield", fillcolor="#FFFFFF", fontcolor="#202124"];  
Storage [label="Storage:\nFlammables Area,\nInert Atmosphere", fillcolor="#FFFFFF",  
fontcolor="#202124"];
```

```
// Edges Compound -> Flammable [color="#5F6368"]; Compound -> Corrosive  
[color="#5F6368"]; Compound -> Toxic [color="#5F6368"];
```

```
Flammable -> Storage [label="Mitigated by", color="#34A853"]; Corrosive -> PPE  
[label="Mitigated by", color="#34A853"]; Toxic -> Engineering [label="Mitigated by",  
color="#34A853"]; Toxic -> PPE [label="Mitigated by", color="#34A853"];
```

Controls -> Engineering [style=dotted, arrowhead=none, color="#5F6368"]; Controls -> PPE [style=dotted, arrowhead=none, color="#5F6368"]; Controls -> Storage [style=dotted, arrowhead=none, color="#5F6368"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. (R)-2-Amino octane | 34566-05-7 [m.chemicalbook.com]
- 3. (R)-2-Amino octane | 34566-05-7 | Benchchem [benchchem.com]
- 4. (S)-2-Amino octane [myskinrecipes.com]
- 5. (R)-2-氨基辛烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-2-Amino octane | 34566-05-7 [amp.chemicalbook.com]
- 7. CAS # 34566-05-7, (R)-2-Amino octane, (2R)-Octylamine, (R)-1-Methylheptylamine - chemBlink [chemblink.com]
- 8. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of Chirality]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586110#r-2-aminoctane-cas-number-34566-05-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com